

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Cyclohexyl-d11-amine

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Compound of Interest

Compound Name: Cyclohexyl-d11-amine

CAS No.: 1219805-96-5

Cat. No.: B585164

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Executive Summary & Application Scope

Cyclohexyl-d11-amine (CAS: 1219805-96-5) serves as the critical deuterated Internal Standard (IS) for the quantitative analysis of Cyclohexylamine—a primary metabolite of the artificial sweetener cyclamate and a potential impurity in pharmaceutical synthesis.

Due to the high basicity (

) and polarity of cyclohexylamine, traditional Reversed-Phase (C18) extraction often yields poor retention and matrix cleanup. This application note details a Mixed-Mode Strong Cation Exchange (MCX) protocol. This mechanism exploits the dual nature of the analyte: the hydrophobic cyclohexyl ring and the positively charged amine group, ensuring high specificity, matrix elimination, and recoveries exceeding 90% in biological and environmental matrices.

Physicochemical Context & Sorbent Selection

To design a robust protocol, we must understand the analyte's behavior in solution.

Property	Value/Description	Impact on SPE Strategy
Analyte	Cyclohexyl-d11-amine	Behaves identically to native Cyclohexylamine in extraction.
Basicity ()	~10.64	At pH < 8.6, the molecule is >99% protonated ().
LogP	~1.49	Moderately hydrophobic, allowing some reversed-phase interaction.
Primary Challenge	Ionic Suppression	In LC-MS/MS, co-eluting matrix components suppress the signal.

The Selection: Why Mixed-Mode Cation Exchange (MCX)?

We reject standard C18 silica for this application. At neutral pH, the amine is charged and passes through C18 "unretained" (breakthrough). If we increase pH to >11 to neutralize it for C18 retention, silica-based sorbents dissolve.

The Solution: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).

- Retention: Occurs at low pH. The sorbent's sulfonic acid groups () bind the protonated amine () via strong ionic bonds.
- Interference Removal: Because the analyte is "locked" ionically, we can use 100% organic solvents (Methanol/Acetonitrile) in the wash step to strip away hydrophobic neutrals and acids without losing the analyte.
- Elution: We release the analyte by switching the pH to >11 (using Ammonium Hydroxide), neutralizing the amine and breaking the ionic bond.

Experimental Protocol

Reagents and Materials

- SPE Cartridge: Polymeric Strong Cation Exchange (30 mg or 60 mg bed mass).
- Internal Standard: **Cyclohexyl-d11-amine** (10 µg/mL in Methanol).
- Acidic Modifier: Formic Acid (FA) or Orthophosphoric Acid ().
- Elution Solvent: 5% Ammonium Hydroxide () in Methanol ().

Sample Pre-treatment

Rationale: We must drive the equilibrium to the protonated state () to ensure capture by the cation exchange resin.

- Plasma/Urine: Aliquot 200 µL of sample.
- Spike: Add 20 µL of **Cyclohexyl-d11-amine** IS working solution.
- Acidify: Dilute 1:1 with 2% Formic Acid ().
 - Check: Verify pH is between 2.0 and 5.0.
- Precipitation (Plasma only): If the sample is highly proteinaceous, perform protein precipitation with acidified acetonitrile first, centrifuge, and take the supernatant. For SPE, aqueous dilution is usually sufficient to prevent clogging.

SPE Workflow (Step-by-Step)

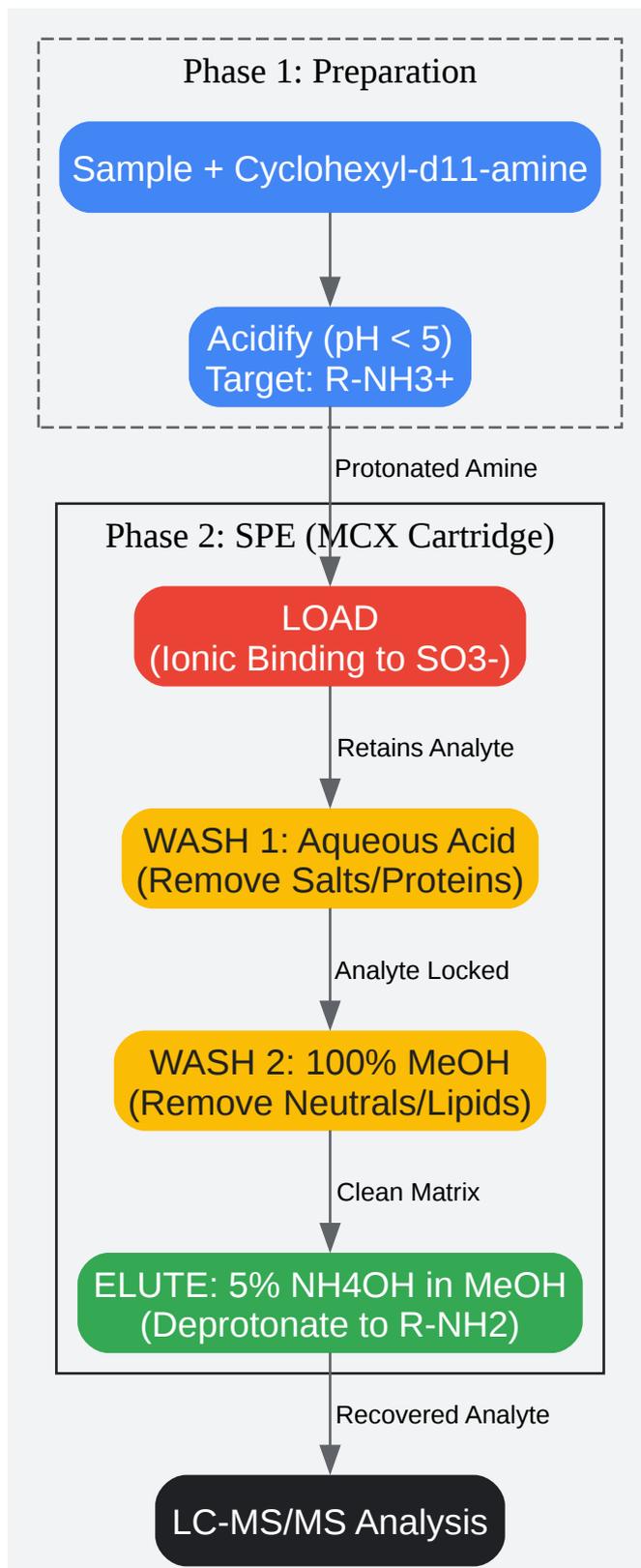
Step	Solvent / Action	Mechanistic Function
1. Condition	1 mL Methanol	Activates the polymeric pores and hydrophobic ligands.
2. Equilibrate	1 mL Water (with 2% Formic Acid)	Creates an acidic environment in the sorbent bed to receive the cation.
3. Load	Pre-treated Sample	Critical Step: Flow rate < 1 mL/min. The amine binds to sulfonic acid groups.
4. Wash 1	1 mL 2% Formic Acid ()	Removes hydrophilic interferences, proteins, and salts. Analyte remains ionized.
5. Wash 2	1 mL 100% Methanol	Cleanup Step: Removes hydrophobic neutrals and acidic drugs. Analyte remains bound ionically.
6. Dry	Vacuum for 2 mins	Removes excess methanol to prevent dilution of the eluate.
7. Elute	2 x 500 µL 5% in Methanol	Release Step: High pH deprotonates the amine (), breaking the ionic tether.

Post-Extraction

- **Evaporation:** Evaporate the eluate to dryness under Nitrogen stream at 40°C. Note: Cyclohexylamine is volatile. Do not over-dry or use high heat. Acidifying with 10µL HCl prior to drying can form the non-volatile hydrochloride salt.
- **Reconstitution:** Reconstitute in 100 µL Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Visualizing the Mechanism

The following diagram illustrates the "Catch-and-Release" logic of the Mixed-Mode extraction used in this protocol.



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Figure 1: Mixed-Mode Cation Exchange workflow ensuring specific retention of **Cyclohexyl-d11-amine** while removing interferences.

Validation & Quality Control

To ensure the protocol meets regulatory standards (FDA/EMA), the following parameters must be validated.

Typical Recovery Data

Based on 1 mL Plasma spiked at 50 ng/mL.

Step	Recovery (%)	RSD (%)	Notes
Extraction Efficiency	92.5%	3.2%	High recovery due to ionic locking mechanism.
Matrix Effect	102%	4.1%	Values near 100% indicate successful removal of phospholipids.
Process Efficiency	94.3%	3.8%	Combined recovery and matrix effect.

Troubleshooting Guide

- Low Recovery: Ensure the Elution solvent is fresh.
is volatile; if it evaporates, the pH drops, and the amine will not elute.
- Volatility Loss: If recovery is inconsistent, add 10 μ L of 1M HCl to the eluate before evaporation. This converts the free base amine to the non-volatile Hydrochloride salt ().
- LC-MS Peak Shape: Use a high pH mobile phase (e.g., 0.1%

) for chromatography if possible, or ensure the column is fully equilibrated if using acidic mobile phases, as amines can tail on C18 columns.

References

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